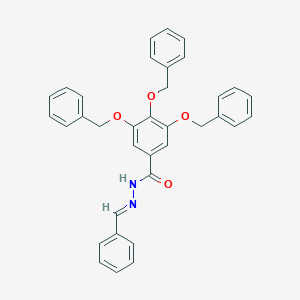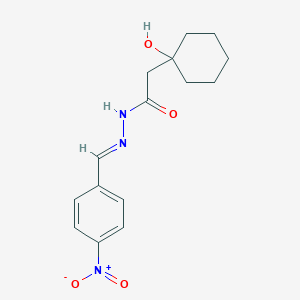![molecular formula C15H14Cl2F3NO B390553 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B390553.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique cyclopropane ring structure, which contributes to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.
Introduction of the Dichloroethenyl Group: The dichloroethenyl group is introduced via a halogenation reaction, where the cyclopropane ring is treated with a halogenating agent such as chlorine.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a nucleophilic substitution reaction, where the halogenated cyclopropane is reacted with a trifluoromethylphenyl nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product is reacted with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer halogen atoms.
Substitution Products: Substituted derivatives with different functional groups replacing the halogens.
科学的研究の応用
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as an active pharmaceutical ingredient in certain medications.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, leading to its observed effects.
Pathways Involved: The compound may modulate signaling pathways, affecting cellular functions such as growth, metabolism, and apoptosis.
類似化合物との比較
Similar Compounds
Permethrin: A widely used insecticide with a similar cyclopropane structure.
Cypermethrin: Another insecticide with structural similarities and similar applications.
Deltamethrin: A potent insecticide with a similar mode of action.
Uniqueness
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethylphenyl group, in particular, enhances its stability and reactivity compared to other similar compounds.
特性
分子式 |
C15H14Cl2F3NO |
|---|---|
分子量 |
352.2g/mol |
IUPAC名 |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H14Cl2F3NO/c1-14(2)10(7-11(16)17)12(14)13(22)21-9-5-3-4-8(6-9)15(18,19)20/h3-7,10,12H,1-2H3,(H,21,22) |
InChIキー |
NMLDMJRWJYCYGL-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C=C(Cl)Cl)C |
正規SMILES |
CC1(C(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,5-tris(benzyloxy)-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B390474.png)
![5-bromo-N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B390475.png)





![3-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino]benzoic acid](/img/structure/B390487.png)
![4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE](/img/structure/B390489.png)



